![molecular formula C28H26N2O3S B4933794 N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 exerts its anti-tumor effects through a complex mechanism of action that involves the inhibition of several kinases involved in tumor growth and angiogenesis. By blocking the activity of these kinases, N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 disrupts signaling pathways that are critical for tumor cell survival and proliferation, leading to tumor cell death.
Biochemical and physiological effects:
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and enhance the immune response to tumors. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has several advantages for use in lab experiments, including its broad-spectrum kinase inhibition activity and its ability to induce apoptosis in tumor cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006. One area of interest is the development of new cancer therapies that combine N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 with other drugs or treatment modalities to enhance its anti-tumor effects. Another area of interest is the development of new formulations of N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 that improve its solubility and bioavailability. Additionally, there is ongoing research into the mechanisms of action of N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 and the identification of new targets for cancer therapy.
Synthesis Methods
The synthesis of N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 involves several steps, starting with the reaction of 2,3-dimethyl aniline with p-bromobenzoyl chloride to form 2,3-dimethyl-N-(4-bromobenzoyl)aniline. This intermediate is then reacted with 2-biphenylsulfonyl chloride to form N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-bromobenzamide, which is subsequently treated with potassium carbonate and methyl iodide to yield the final product, N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006.
Scientific Research Applications
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β. This broad-spectrum activity makes N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-19-10-9-15-25(21(19)3)30-34(32,33)27-18-23(17-16-20(27)2)28(31)29-26-14-8-7-13-24(26)22-11-5-4-6-12-22/h4-18,30H,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGCFWPRMOPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.